N-[(4-Bromo-2-thiazolyl)methyl]formamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-bromo-1,3-thiazol-2-yl)methyl]formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c6-4-2-10-5(8-4)1-7-3-9/h2-3H,1H2,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHBNJKFVASWNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CNC=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Derivatization Strategies of N 4 Bromo 2 Thiazolyl Methyl Formamide
Reactions at the Bromine Center (4-Position of Thiazole (B1198619) Ring)
The carbon-bromine bond at the 4-position of the thiazole ring is the most versatile site for derivatization. The electron-deficient nature of the thiazole ring makes this position susceptible to a variety of metal-catalyzed cross-coupling reactions and nucleophilic substitutions.
The bromine atom serves as an excellent handle for palladium-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds. While specific examples for N-[(4-Bromo-2-thiazolyl)methyl]formamide are not extensively documented, the reactivity of other 4-bromothiazoles is well-established and provides a strong precedent. nih.govrsc.org
Suzuki-Miyaura Coupling: This reaction would involve coupling this compound with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This method is highly effective for creating aryl-aryl or aryl-vinyl bonds, allowing for the introduction of a wide range of substituted phenyl, heteroaryl, or vinyl groups at the 4-position. mdpi.comnih.gov
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the 4-position of the thiazole and a terminal alkyne. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, yielding 4-alkynylthiazole derivatives. organic-chemistry.orgresearchgate.net These products are valuable intermediates for further synthesis. nih.govresearchgate.net
Stille Coupling: In a Stille coupling, an organotin reagent is used to transfer an organic group to the thiazole ring under palladium catalysis. This method is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin compounds is a consideration. nih.gov
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the 4-bromothiazole (B1332970) with a primary or secondary amine. wikipedia.orglibretexts.org It requires a palladium catalyst with specialized phosphine (B1218219) ligands and a base. researchgate.netorganic-chemistry.org This powerful method would allow for the synthesis of a diverse library of 4-aminothiazole derivatives. beilstein-journals.org
Table 1: Illustrative Palladium-Catalyzed Cross-Coupling Reactions This table shows potential transformations based on established reactivity of 4-bromothiazoles.
| Reaction Type | Coupling Partner | Potential Product Structure |
|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | 4-Aryl-2-(formamidomethyl)thiazole |
| Sonogashira | R-C≡CH | 4-Alkynyl-2-(formamidomethyl)thiazole |
| Stille | R-Sn(Bu)₃ | 4-Alkyl/Aryl-2-(formamidomethyl)thiazole |
| Buchwald-Hartwig | R¹R²NH | 4-(R¹R²-amino)-2-(formamidomethyl)thiazole |
The bromine atom on the electron-poor thiazole ring can be displaced by strong nucleophiles. pressbooks.pubucalgary.ca This reactivity is particularly enhanced in related, more electron-deficient heterocyclic systems. researchgate.netresearchgate.net Potential nucleophiles could include:
Alkoxides and Thiolates: Reaction with sodium or potassium salts of alcohols (RO⁻) or thiols (RS⁻) could yield 4-alkoxy or 4-alkylthio derivatives, respectively.
Amines: While palladium catalysis is often more efficient, direct nucleophilic aromatic substitution (SNAr) with certain amines under thermal conditions may be possible, leading to 4-aminothiazoles.
Cyanide: Substitution with a cyanide source, such as copper(I) cyanide, would produce the corresponding 4-cyanothiazole (B73293) derivative, a versatile intermediate for conversion into carboxylic acids, amides, or amines. researchgate.net
Transformations of the Thiazole Ring System
The thiazole ring itself possesses a distinct reactivity pattern.
Electrophilic substitution on the thiazole ring is generally difficult due to its electron-deficient nature. nih.gov When it does occur, it typically happens at the 5-position, which is the most electron-rich carbon. However, in this compound, the 4-position is blocked by bromine. The directing effects of the existing substituents would need to be considered for any potential reaction at the 5-position. Common electrophilic substitution reactions like nitration or halogenation would likely require harsh conditions and may result in low yields or complex product mixtures.
The thiazole ring is generally stable but can be cleaved under specific, often harsh, conditions. For instance, treatment with strong reducing agents like Raney Nickel can lead to reductive cleavage of the carbon-sulfur bonds. Certain thiazolium salts (formed by N-alkylation) are known to undergo base-catalyzed ring-opening. However, such transformations for a neutral thiazole like the title compound are not common and would require forcing conditions. Modified Gewald reactions have been explored for thiazole synthesis, suggesting that under specific conditions, ring formation and potentially cleavage mechanisms can be manipulated. nih.gov
Chemical Modifications of the Formamide (B127407) Functional Group
The formamide group (-NHCHO) attached to the methyl linker at the 2-position is amenable to several standard chemical transformations.
Hydrolysis: Acidic or basic hydrolysis of the formamide will cleave the amide bond to yield (4-bromo-2-thiazolyl)methanamine. This primary amine is a key intermediate that can be further derivatized through reactions such as acylation, alkylation, or sulfonylation to introduce a wide array of functional groups.
Reduction: The formamide can be reduced to a secondary amine using reagents like lithium aluminum hydride (LiAlH₄), which would convert the this compound into its N-methyl analog, N-[(4-Bromo-2-thiazolyl)methyl]methanamine.
Dehydration: Treatment with a dehydrating agent (e.g., phosphorus oxychloride, POCl₃) could convert the formamide into the corresponding isocyanide (isonitrile). This highly reactive functional group could then participate in multicomponent reactions, such as the Passerini or Ugi reactions.
Table 2: Potential Modifications of the Formamide Group This table illustrates the primary chemical transformations available for the formamide moiety.
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻ | Primary Amine (-CH₂NH₂) |
| Reduction | LiAlH₄ | Secondary Amine (-CH₂NHCH₃) |
| Dehydration | POCl₃ | Isocyanide (-CH₂NC) |
Hydrolysis to Amine Derivatives
The hydrolysis of the formamide group in this compound to yield the corresponding primary amine, (4-bromo-2-thiazolyl)methanamine, is a fundamental transformation. This reaction typically proceeds under acidic or basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of strong acids such as hydrochloric acid or sulfuric acid, the formamide is protonated at the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate that collapses to release the amine and formic acid.
Base-Catalyzed Hydrolysis: Under basic conditions, using reagents like sodium hydroxide (B78521) or potassium hydroxide, the hydroxide ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then expels the amide anion, which is subsequently protonated by the solvent to give the primary amine. The choice of conditions can be influenced by the stability of the thiazole ring to harsh pH environments. Theoretical studies on the hydrolysis of similar formamides suggest a stepwise mechanism involving the formation of a tetrahedral intermediate. nih.govresearchgate.net
| Condition | Reagents | Products | General Observations |
| Acidic | HCl, H₂SO₄ | (4-bromo-2-thiazolyl)methanamine, Formic Acid | Protonation of the carbonyl oxygen facilitates nucleophilic attack by water. |
| Basic | NaOH, KOH | (4-bromo-2-thiazolyl)methanamine, Formate (B1220265) Salt | Direct nucleophilic attack of hydroxide ion on the carbonyl carbon. |
Reduction Reactions
Reduction of the formamide functionality in this compound provides access to the corresponding secondary amine, N-methyl-(4-bromo-2-thiazolyl)methanamine. This transformation is typically achieved using various reducing agents.
Commonly employed reducing agents for the conversion of amides to amines include lithium aluminum hydride (LiAlH₄), borane (B79455) (BH₃) complexes such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), and catalytic hydrogenation under high pressure. The choice of reducing agent can influence the selectivity and yield of the reaction, especially in the presence of other reducible functional groups like the bromo-thiazole moiety. A mild and effective method for the reduction of N-substituted formamides to their corresponding methylamines involves the use of sodium borohydride (B1222165) in the presence of iodine (NaBH₄/I₂). acs.org This system generates diborane (B8814927) in situ, which is a powerful reducing agent for amides. Recent advancements have also explored the reduction of N-trifluoromethylated formamides using sodium borohydride. nih.gov
| Reducing Agent | Typical Solvent | Product | Key Features |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | N-methyl-(4-bromo-2-thiazolyl)methanamine | Powerful, non-selective reducing agent. |
| Borane-THF (BH₃·THF) | THF | N-methyl-(4-bromo-2-thiazolyl)methanamine | More selective than LiAlH₄. |
| Sodium Borohydride/Iodine (NaBH₄/I₂) | THF | N-methyl-(4-bromo-2-thiazolyl)methanamine | Inexpensive and versatile, proceeds via a formamide intermediate. acs.org |
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the formamide group in this compound can undergo alkylation and acylation reactions, although these are less common than reactions at the amine stage after hydrolysis.
N-Alkylation: Direct N-alkylation of the formamide can be challenging due to the decreased nucleophilicity of the nitrogen atom compared to an amine. However, under strongly basic conditions using reagents like sodium hydride (NaH) to deprotonate the formamide, followed by treatment with an alkyl halide, N-alkylation can be achieved. mdpi.comnih.gov Microwave-assisted N-alkylation has also been reported as a rapid method for such transformations. researchgate.net The use of green solvents like propylene (B89431) carbonate for N-alkylation of N-heterocycles has also been explored. mdpi.com
N-Acylation: Similar to N-alkylation, N-acylation of the formamide nitrogen is also possible. This can be accomplished by reacting the deprotonated formamide with an acylating agent such as an acyl chloride or an acid anhydride. These reactions lead to the formation of N-acylformamide derivatives. General protocols for the N-acylation of amines often utilize acylating agents in the presence of a base. researchgate.net
| Reaction Type | Reagents | Product Type | General Conditions |
| N-Alkylation | NaH, Alkyl Halide | N-alkyl-N-[(4-bromo-2-thiazolyl)methyl]formamide | Strong base to deprotonate the formamide. |
| N-Acylation | NaH, Acyl Chloride/Anhydride | N-acyl-N-[(4-bromo-2-thiazolyl)methyl]formamide | Strong base followed by an acylating agent. |
Transamidation Reactions
Transamidation offers a direct route to convert the formamide group of this compound into a different amide by reaction with an amine. This reaction typically requires a catalyst to overcome the stability of the amide bond. Various catalysts, including metal-based and metal-free systems, have been developed for transamidation reactions. nih.govrsc.org
Boronic acids have been shown to be effective catalysts for the transamidation of N,N-dimethylformamide (DMF) with various amines. nih.gov Other methods involve the use of catalysts such as MnO₂ under solvent-free conditions for the formylation of amines and transamidation of amides. ijpsr.com Metal-free conditions using promoters like ammonium (B1175870) iodide (NH₄I) have also been developed for the N-acylation of amines via transamidation of DMF. researchgate.net
| Catalyst/Promoter | Amine | Product Type | Key Features |
| Boronic Acid | Primary or Secondary Amine | N',N'-disubstituted-N-[(4-bromo-2-thiazolyl)methyl]urea | Metal-free catalysis. nih.gov |
| MnO₂ | Primary or Secondary Amine | N',N'-disubstituted-N-[(4-bromo-2-thiazolyl)methyl]urea | Solvent-free conditions. ijpsr.com |
| NH₄I | Primary or Secondary Amine | N',N'-disubstituted-N-[(4-bromo-2-thiazolyl)methyl]urea | Metal-free promotion. researchgate.net |
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. mdpi.comnih.gov this compound or its derivatives could potentially participate in MCRs. For instance, the corresponding amine, obtained after hydrolysis, could be a component in Ugi or Passerini reactions. Alternatively, if the formamide itself is used, it might act as a source of carbon monoxide or as a formylating agent under specific conditions. There are reports of formamide participating in multi-component reactions, for example, in the synthesis of salicylaldehydes and aminophenols through the insertion of arynes into the C=O bond of DMF. nih.gov
Strategies for Solid-Phase Synthesis of this compound Derivatives
Solid-phase synthesis is a valuable technique for the preparation of libraries of compounds for drug discovery and other applications. Derivatives of this compound can be synthesized on a solid support. For example, the amine precursor, (4-bromo-2-thiazolyl)methanamine, could be attached to a resin, followed by various derivatization reactions on the thiazole ring or the amino group. The synthesis of 2-amino-5-carboxamide thiazole derivatives on a solid phase has been reported, demonstrating the feasibility of such approaches for thiazole-containing scaffolds. acs.orgnih.gov The final products are then cleaved from the resin for purification and characterization.
| Solid Support | Linker Strategy | Potential Derivatization | Cleavage Condition |
| Merrifield Resin | Attachment via the amine or a suitable functional group on the thiazole ring. | Acylation, alkylation, Suzuki coupling at the bromo position. | Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). |
| Wang Resin | Attachment through a carboxylate linker. | Reactions on the free amino group or the thiazole ring. | Acidic conditions (e.g., TFA). |
Mechanistic Investigations of Chemical Transformations Involving N 4 Bromo 2 Thiazolyl Methyl Formamide
Elucidation of Reaction Pathways for Key Synthetic and Derivatization Processes
No information is available in the scientific literature regarding the specific reaction pathways for the synthesis or derivatization of N-[(4-Bromo-2-thiazolyl)methyl]formamide.
Kinetic Studies of this compound Reactivity
There are no published kinetic studies detailing the reactivity of this compound, and therefore no data tables on reaction rates, orders, or activation energies can be provided.
Isotopic Labeling Experiments for Mechanistic Insight
No isotopic labeling experiments involving this compound have been reported in the available scientific literature.
Transition State Analysis in Catalyzed Reactions
There is no information available on the transition state analysis for any catalyzed reactions involving this compound.
Advanced Spectroscopic and Structural Characterization of N 4 Bromo 2 Thiazolyl Methyl Formamide and Its Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, a complete assignment of all proton and carbon signals for N-[(4-Bromo-2-thiazolyl)methyl]formamide can be achieved.
¹H and ¹³C NMR Chemical Shift Analysis
The ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each nucleus. The chemical shifts are influenced by factors such as electron density, the electronegativity of adjacent atoms, and anisotropic effects from π-systems.
In the ¹H NMR spectrum of this compound, the thiazole (B1198619) ring proton (H-5) is expected to appear as a singlet in the aromatic region. The methylene (B1212753) protons (-CH₂-) adjacent to the thiazole ring and the formamide (B127407) nitrogen typically resonate as a doublet, coupled to the amide proton. The formamide group itself presents two distinct proton signals: the N-H proton, often a broad signal or a triplet, and the formyl proton (-CHO), which appears as a singlet. Due to restricted rotation around the amide C-N bond, it is possible to observe two sets of signals for the formamide and methylene protons, corresponding to different rotamers.
The ¹³C NMR spectrum reveals five distinct carbon signals. The carbons of the 4-bromothiazole (B1332970) ring (C2, C4, and C5) resonate in the downfield region characteristic of heterocyclic aromatic systems. The C4 carbon, directly attached to the bromine atom, shows a chemical shift influenced by the halogen's inductive effect. The methylene carbon (-CH₂-) appears in the aliphatic region, while the formyl carbonyl carbon (-CHO) is observed at the lowest field, typical for amide carbonyls.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) in ppm relative to TMS. The solvent is assumed to be DMSO-d₆.
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Thiazole C2 | - | - | ~168.5 |
| Thiazole C4 | - | - | ~125.0 |
| Thiazole C5-H | ~7.80 | s | ~120.0 |
| -CH₂- | ~4.75 | d | ~45.0 |
| -NH- | ~8.80 | t | - |
| -CHO | ~8.20 | s | ~163.0 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment
Two-dimensional NMR experiments are essential for confirming the connectivity and spatial relationships between atoms, leading to a definitive structural assignment. youtube.com
COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling relationships. A key expected correlation for this compound would be between the amide N-H proton and the methylene (-CH₂-) protons, confirming their adjacency.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. youtube.com For the target molecule, this would show correlations between the thiazole H-5 proton and the C5 carbon, the methylene protons and the methylene carbon, and the formyl proton and the formyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. youtube.com Expected key correlations include:
The methylene (-CH₂-) protons to the thiazole C2 and the formyl (-CHO) carbon.
The thiazole H-5 proton to the thiazole C4 and C2 carbons.
The formyl proton to the methylene carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. A NOESY spectrum could show a correlation between the methylene protons and the thiazole H-5 proton, helping to define the rotational orientation around the C2-CH₂ bond.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathways
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula. For this compound (C₅H₅BrN₂OS), the calculated exact mass serves as a definitive confirmation of its identity.
Analysis of the fragmentation patterns observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to undergo characteristic fragmentation. Plausible pathways include the loss of the formyl group, cleavage of the methylene-thiazole bond, and subsequent fragmentation of the thiazole ring.
Table 2: Predicted HRMS Fragments for this compound
| Proposed Fragment Ion | Chemical Formula | Calculated Exact Mass |
|---|---|---|
| [M]⁺ | C₅H₅BrN₂OS | 235.9388 |
| [M - CHO]⁺ | C₄H₄BrN₂S | 206.9282 |
| [C₄H₂BrS]⁺ (Thiazole ring fragment) | C₄H₂BrS | 160.9142 |
| [C₄H₃BrN₂S]⁺ (Aminomethylthiazole cation) | C₄H₃BrN₂S | 205.9204 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show strong absorption bands corresponding to the N-H stretch of the amide group (~3300 cm⁻¹), the C=O stretch (Amide I band) around 1670 cm⁻¹, and the N-H bend (Amide II band) near 1550 cm⁻¹. The thiazole ring itself will produce a series of characteristic C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. Aromatic and aliphatic C-H stretching bands will also be present, as will the C-Br stretching vibration at a lower frequency.
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3350 - 3250 | Amide |
| C-H Stretch (Aromatic) | 3150 - 3050 | Thiazole |
| C-H Stretch (Aliphatic) | 3000 - 2850 | -CH₂- |
| C=O Stretch (Amide I) | 1680 - 1650 | Formamide |
| C=N, C=C Stretch | 1600 - 1400 | Thiazole Ring |
| N-H Bend (Amide II) | 1570 - 1530 | Formamide |
| C-Br Stretch | 650 - 550 | Bromo-thiazole |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available, its solid-state characteristics can be inferred from related structures. nih.gov
Conformational Analysis and Molecular Packing
The crystal structure would reveal the planarity of the thiazole ring and the conformation of the N-methylformamide side chain. The amide linkage is expected to be planar due to resonance, with a defined torsion angle relative to the thiazole ring.
Intermolecular Interactions and Hydrogen Bonding Networks
The solid-state structure and macroscopic properties of this compound are dictated by the intricate network of intermolecular interactions. The molecule possesses several functional groups capable of acting as hydrogen bond donors and acceptors, as well as participating in other non-covalent interactions. These include the formamide group, the thiazole ring, and the bromo substituent. A comprehensive understanding of these interactions is crucial for predicting the material's behavior.
The formamide moiety is a primary site for strong hydrogen bonding. The N-H group acts as a potent hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective acceptor. This combination is expected to lead to the formation of robust N-H···O hydrogen bonds, a common and stabilizing interaction in the crystal structures of amides. For instance, studies on N-formyl peptides have demonstrated the formation of short and strong intermolecular hydrogen bonds involving the N-acyl oxygen nih.gov. These interactions can organize the molecules into well-defined supramolecular structures, such as one-dimensional chains or centrosymmetric dimers.
In addition to the formamide group, the thiazole ring itself contributes to the hydrogen bonding network. The nitrogen atom of the thiazole ring can function as a hydrogen bond acceptor, potentially forming weaker C-H···N or N-H···N interactions. The participation of the thiazole nitrogen in hydrogen bonding is a documented feature in the crystal structures of various 2-aminothiazole (B372263) derivatives, where it often contributes to the formation of dimeric motifs nih.gov.
Beyond conventional hydrogen bonds, other non-covalent forces are anticipated to play a significant role in the crystal packing of this compound. The bromine atom attached to the thiazole ring can act as a halogen bond donor, engaging in C-Br···O or C-Br···N interactions with neighboring molecules. Furthermore, weaker C-H···O and C-H···S hydrogen bonds, involving the formyl, methylene, and thiazole C-H groups as donors and the carbonyl oxygen and thiazole sulfur as acceptors, are likely to provide additional stabilization to the crystal lattice. The presence of multitudinous C-H···O interactions is a common feature in stabilizing the crystal packing of related heterocyclic compounds nih.gov. The aromatic thiazole rings may also participate in π-π stacking interactions, further enhancing the cohesion of the crystalline structure.
A summary of the potential intermolecular interactions in the crystal structure of this compound is provided in the table below.
| Interaction Type | Donor | Acceptor | Expected Significance |
|---|---|---|---|
| Strong Hydrogen Bond | N-H (formamide) | O=C (formamide) | Primary contributor to crystal packing |
| Weak Hydrogen Bond | C-H (formyl, methylene, thiazole) | O=C (formamide), N (thiazole), S (thiazole) | Secondary stabilization |
| Halogen Bond | C-Br | O=C (formamide), N (thiazole) | Directional and stabilizing |
| π-π Stacking | Thiazole ring | Thiazole ring | Contributes to lattice energy |
Chiroptical Spectroscopy for Chiral Derivatives (if applicable)
At present, there is no information available in the scientific literature regarding the synthesis and chiroptical spectroscopic analysis of chiral derivatives of this compound. Therefore, this section is not applicable. The introduction of a chiral center into the molecule, for instance at the methylene bridge, would be a prerequisite for such studies. Techniques like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) could then be employed to investigate the stereochemical and conformational properties of these potential chiral analogues.
Computational and Theoretical Chemistry Studies of N 4 Bromo 2 Thiazolyl Methyl Formamide
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods are widely used due to their favorable balance between computational cost and accuracy in predicting molecular properties. nih.govtci-thaijo.org These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately.
Electronic Structure, Geometry Optimization, and Conformational Analysis
Conformational analysis is crucial for flexible molecules like N-[(4-Bromo-2-thiazolyl)methyl]formamide, which has several rotatable single bonds. The rotation around the C-N bond of the formamide (B127407) group and the C-C bond linking the thiazole (B1198619) ring to the methylformamide moiety can lead to different conformers. DFT calculations can determine the relative energies of these conformers, identifying the most stable (global minimum) and other low-energy (local minima) structures. Studies on related molecules like N-methylformamide have shown that DFT calculations are in excellent agreement with experimental geometries. researchgate.netresearchgate.net
Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound (Illustrative) Note: These are representative values based on DFT calculations for similar molecular structures.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=O (formamide) | 1.23 |
| Bond Length (Å) | C-N (formamide) | 1.36 |
| Bond Length (Å) | C-Br (thiazole) | 1.88 |
| Bond Length (Å) | C-S (thiazole) | 1.75 |
| Bond Angle (°) | O=C-N (formamide) | 124.5 |
| Bond Angle (°) | C-N-C (side chain) | 121.0 |
| Dihedral Angle (°) | H-N-C=O (formamide) | 180.0 (trans) |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions.
For this compound, the HOMO is expected to be localized on the electron-rich thiazole ring, particularly on the sulfur and nitrogen atoms. The LUMO is likely distributed over the formamide group and the C-Br bond. Analysis of these orbitals helps predict the molecule's behavior as a nucleophile or electrophile. youtube.comyoutube.com
Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Illustrative) Note: Values are hypothetical and for illustrative purposes.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.20 |
| HOMO-LUMO Gap (ΔE) | 5.65 |
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across the molecule's surface. researchgate.netrsc.org It is a valuable tool for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These regions correspond to likely sites for nucleophilic and electrophilic attack, respectively.
In this compound, the EPS map would likely show strong negative potential around the formamide oxygen atom and the thiazole nitrogen atom, making them susceptible to electrophilic attack or hydrogen bonding. researchgate.net Positive potential would be concentrated around the hydrogen atom attached to the formamide nitrogen, indicating its acidity and ability to act as a hydrogen bond donor.
Molecular Dynamics Simulations for Dynamic Behavior and Flexibility
For this compound, an MD simulation could reveal:
Conformational Flexibility: How the side chain attached to the thiazole ring flexes and rotates in a solution.
Solvent Interactions: The formation and lifetime of hydrogen bonds between the molecule and solvent molecules (e.g., water).
Structural Stability: By analyzing metrics like the Root-Mean-Square Deviation (RMSD), one can assess how much the molecule's structure deviates from its initial, optimized geometry over the course of the simulation.
Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)
Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for confirming the identity and structure of a synthesized compound. nih.govnih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the theoretical ¹H and ¹³C NMR chemical shifts. scielo.org.za These predicted shifts can be compared with experimental data to aid in the assignment of peaks and confirm the molecular structure.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum of a molecule. scielo.org.zasemanticscholar.org This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax) observed in a UV-Vis spectrum.
Table 3: Predicted Spectroscopic Data for this compound (Illustrative) Note: These are representative values for illustrative purposes.
| Spectroscopy | Parameter | Predicted Value | Structural Assignment |
|---|---|---|---|
| ¹H NMR | Chemical Shift (ppm) | 8.10 | Formyl H (-CHO) |
| ¹H NMR | Chemical Shift (ppm) | 7.50 | Thiazole H |
| ¹³C NMR | Chemical Shift (ppm) | 165.0 | Carbonyl C (C=O) |
| ¹³C NMR | Chemical Shift (ppm) | 148.5 | Thiazole C-2 |
| UV-Vis | λmax (nm) | 275 | π → π* transition |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs (focused on in vitro activity)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For analogs of this compound, a QSAR model could be developed to predict their in vitro activity (e.g., inhibition of a specific enzyme).
The process involves:
Data Collection: Synthesizing a series of analogs with varied substituents and measuring their biological activity (e.g., IC₅₀ values).
Descriptor Calculation: Calculating various molecular descriptors for each analog. These descriptors quantify different aspects of the molecule, such as its size, shape, electronic properties, and hydrophobicity.
Model Development: Using statistical methods to build a mathematical equation that correlates the descriptors with the observed biological activity.
Model Validation: Testing the model's predictive power on a set of compounds not used in its development.
A successful QSAR model can be used to predict the activity of novel, yet-to-be-synthesized analogs, thereby guiding the design of more potent compounds and reducing the need for extensive experimental screening. nih.govnih.gov
Table 4: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptors | Property Represented |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment | Reactivity, Polarity |
| Steric | Molecular Weight, Molar Volume | Size and Shape |
| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity |
| Topological | Wiener Index, Kier & Hall Indices | Molecular Connectivity and Branching |
Computational Prediction of Reaction Mechanisms and Transition States
The prediction of reaction mechanisms and the characterization of transition states are fundamental to understanding the reactivity and synthesis of a molecule. For this compound, computational methods, particularly Density Functional Theory (DFT), can provide profound insights into its formation and subsequent chemical transformations.
Theoretical calculations are employed to map the potential energy surface of a reaction, identifying the most energetically favorable pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state are crucial for determining the reaction rate and selectivity.
For thiazole derivatives, computational studies have been instrumental in understanding various reactions. For instance, the Hantzsch thiazole synthesis, a common method for creating the thiazole ring, can be modeled to understand the intricate steps of condensation and cyclization. In the context of this compound, computational analysis could be applied to predict the outcomes of nucleophilic substitution at the brominated position or reactions involving the formamide group.
Table 1: Hypothetical Computational Data for a Reaction Step of a Thiazole Derivative
| Parameter | Calculated Value (kcal/mol) | Method/Basis Set |
| Activation Energy (ΔG‡) | 25.4 | B3LYP/6-31G(d) |
| Reaction Energy (ΔG) | -15.2 | B3LYP/6-31G(d) |
| Key Transition State Bond | 1.85 Å | B3LYP/6-31G(d) |
This table represents typical data that would be generated from a computational study of a reaction mechanism for a thiazole derivative, illustrating the kind of insights that could be obtained for this compound.
Molecular Docking Studies (for in vitro biological target interactions)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a potential drug molecule, or ligand, might interact with a biological target, typically a protein or enzyme.
While specific molecular docking studies for this compound are not readily found, the scientific literature contains numerous examples of docking studies with other brominated thiazole derivatives. These studies provide a blueprint for how this compound could be investigated for its potential biological activity. For example, various thiazole-containing compounds have been docked against microbial enzymes to explore their potential as antimicrobial agents.
In a hypothetical docking study of this compound, the molecule would be placed in the active site of a target protein. The software would then calculate the most stable binding conformation and estimate the binding affinity, often expressed as a docking score. The interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), would be analyzed to understand the basis of the binding.
For instance, a study on novel (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide demonstrated its potential as an elastase inhibitor through molecular docking, showing a docking score of -7.4 kcal/mol and hydrogen bond interactions with the Gln34 residue of the elastase enzyme. nih.gov This highlights the importance of the bromo-thiazole moiety in molecular recognition.
Table 2: Example Molecular Docking Results for Brominated Thiazole Derivatives Against a Hypothetical Protein Target
| Compound Reference | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Derivative A | -8.2 | TYR 23, LYS 89 | Hydrogen Bond, Pi-Alkyl |
| Derivative B | -7.5 | VAL 54, ILE 102 | Hydrophobic Interaction |
| Derivative C | -7.9 | ARG 120, GLU 150 | Halogen Bond (Br...O), Salt Bridge |
This table illustrates the type of data generated in molecular docking studies of compounds structurally related to this compound, showcasing how binding affinities and key interactions are reported.
Exploration of Biological Activities and Molecular Targets of N 4 Bromo 2 Thiazolyl Methyl Formamide and Its Derivatives in Vitro and Preclinical Cellular/biochemical Research
In Vitro Enzyme Inhibition Studies
While specific enzyme inhibition data for N-[(4-Bromo-2-thiazolyl)methyl]formamide is not readily found in scientific literature, studies on analogous 2-aminothiazole (B372263) derivatives have demonstrated significant inhibitory activity against various enzymes. For instance, certain 2-amino-4-(4-bromophenyl)thiazole (B182969) compounds have shown potent inhibition of enzymes such as carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). One study reported a Ki value of 0.124 ± 0.017 μM for a 2-amino-4-(4-bromophenyl)thiazole derivative against hCA II, 0.129 ± 0.030 μM against AChE, and 0.083 ± 0.041 μM against BChE. Such studies typically involve incubating the compound with the purified enzyme and its substrate, followed by measuring the rate of product formation to determine the inhibitory constants (IC₅₀ or Ki).
Table 1: Illustrative In Vitro Enzyme Inhibition Data for a 2-Amino-4-(4-bromophenyl)thiazole Derivative
| Enzyme Target | Inhibition Constant (Ki) |
| Carbonic Anhydrase II (hCA II) | 0.124 ± 0.017 μM |
| Acetylcholinesterase (AChE) | 0.129 ± 0.030 μM |
| Butyrylcholinesterase (BChE) | 0.083 ± 0.041 μM |
Note: This data is for a related compound and serves as an example of the types of findings in this research area.
Receptor Binding Assays in Cell-Free and Cell-Based Systems
Receptor binding assays are crucial for identifying the interaction of a compound with specific cellular receptors. While no specific receptor binding data for this compound has been published, research on other thiazole (B1198619) derivatives has identified interactions with various receptors. For example, some thiazole derivatives have been investigated as antagonists for the human adenosine (B11128) A3 receptor. These assays typically use radiolabeled ligands that are known to bind to the receptor of interest. The test compound is then introduced to measure its ability to displace the radioligand, from which its binding affinity (expressed as Kd or Ki) can be calculated. Both cell-free systems (using isolated cell membranes) and cell-based systems (using whole cells expressing the receptor) are employed.
Cellular Pathway Modulation and Signaling Research (e.g., anti-inflammatory mechanisms in cellular models)
The anti-inflammatory potential of thiazole derivatives is a significant area of investigation. Studies on related compounds have shown that they can modulate key inflammatory pathways. For example, some thiazolidinone derivatives have been found to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). The mechanism often involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, key enzymes in the inflammatory cascade. This is often mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. Research in this area would involve treating cultured cells with the compound and then measuring the levels of inflammatory markers and signaling proteins.
In Vitro Antimicrobial Activity against Bacterial and Fungal Strains
The antimicrobial properties of thiazole-containing compounds are well-documented. While a comprehensive antimicrobial profile for this compound is not available, numerous studies have reported the activity of substituted 2-aminothiazoles against a range of bacterial and fungal pathogens. The in vitro antimicrobial activity is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. A variety of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal strains (e.g., Candida albicans, Aspergillus niger) are commonly used in these screening assays. For example, some 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown promising activity against S. aureus and E. coli.
Table 2: Representative In Vitro Antimicrobial Activity of a 4-(4-bromophenyl)-thiazol-2-amine Derivative
| Microorganism | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | 16.1 µM |
| Escherichia coli | 16.1 µM |
Note: This data is for a related compound and is for illustrative purposes.
In Vitro Antiviral Activity Assessments
Thiazole derivatives have emerged as a promising class of compounds with potential antiviral activity against a variety of viruses. Although specific antiviral data for this compound is not publicly documented, the general approach to assessing in vitro antiviral activity involves cell-based assays. In these assays, host cells are infected with a specific virus and then treated with the test compound. The efficacy of the compound is determined by measuring the reduction in viral replication, often quantified as the 50% effective concentration (EC₅₀). A wide range of viruses, including influenza viruses, coronaviruses, and herpes viruses, have been targeted in studies involving thiazole derivatives.
Identification and Characterization of Specific Molecular Targets
Identifying the specific molecular targets of a bioactive compound is crucial for understanding its mechanism of action. For thiazole derivatives, various molecular targets have been identified through techniques such as molecular docking and biochemical assays. For instance, in the context of antimicrobial activity, molecular docking studies have suggested that some 2-aminothiazole derivatives may act by inhibiting enzymes involved in bacterial cell wall synthesis, such as MurB. For antifungal activity, CYP51 (lanosterol 14α-demethylase) in Candida albicans has been identified as a potential target. For anticancer activity, various kinases and enzymes involved in cell cycle regulation are often investigated. However, the specific molecular targets of this compound have not yet been elucidated in published research.
Structure-Activity Relationship (SAR) Studies on this compound Derivatives (focused on in vitro efficacy)
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of lead compounds. For thiazole derivatives, extensive SAR studies have been conducted. These studies typically involve synthesizing a series of analogues with systematic modifications to different parts of the molecule and evaluating their biological activity.
For a compound like this compound, SAR studies would likely explore the following:
Substitution on the thiazole ring: The effect of the bromo group at the 4-position would be compared with other halogens (chloro, fluoro) or alkyl groups to determine its influence on activity.
Modification of the formamide (B127407) group: The formyl group could be replaced with other acyl groups (e.g., acetyl, benzoyl) or alkyl groups to investigate the importance of the formamide moiety for biological activity.
Alterations to the methyl linker: The length and nature of the linker between the thiazole ring and the formamide group could be varied to understand its impact on potency.
While specific SAR studies on this compound derivatives are not available, research on related 2-aminothiazoles has shown that the nature and position of substituents on the thiazole and associated rings significantly influence their antimicrobial and enzyme inhibitory activities.
Applications of N 4 Bromo 2 Thiazolyl Methyl Formamide in Advanced Chemical Research
Role as a Versatile Building Block and Intermediate in Complex Organic Synthesis
The substituted 1,3-thiazole structural unit is prevalent in both natural products and synthetic materials, making it a privileged scaffold in medicinal chemistry and organic synthesis. lifechemicals.com N-[(4-Bromo-2-thiazolyl)methyl]formamide serves as a key building block and intermediate in the construction of more complex molecular architectures. The bromine atom at the 4-position of the thiazole (B1198619) ring acts as a versatile synthetic handle, allowing for a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to introduce further molecular diversity.
The formamide (B127407) group can also be manipulated chemically. It can be hydrolyzed to the corresponding amine, which can then be functionalized in numerous ways, or it can participate in various cyclization and condensation reactions. This dual reactivity makes this compound a valuable precursor for the synthesis of a wide range of heterocyclic compounds. The thiazole ring itself is a key component in many biologically active molecules, including anticancer, antifungal, and enzyme-inhibiting compounds. lifechemicals.com
The synthesis of thiazole derivatives often relies on methods like the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. nih.gov The development of versatile building blocks like this compound streamlines the synthesis of complex thiazole-containing molecules by providing a pre-functionalized core that can be readily elaborated. nih.gov N-propargylamines are also recognized as versatile starting materials for the construction of thiazole cores, highlighting the importance of strategically functionalized amines in heterocyclic synthesis. nih.gov
Table 1: Key Reactive Sites of this compound and Their Synthetic Potential
| Reactive Site | Position | Potential Transformations | Resulting Structures |
| Bromine Atom | C4 of Thiazole | Cross-coupling reactions (Suzuki, Stille, etc.), Nucleophilic substitution | Aryl-, alkyl-, or vinyl-substituted thiazoles |
| Formamide Group | N-methyl | Hydrolysis to primary amine, Reduction to methylamine, Cyclization reactions | Aminomethylthiazoles, Fused heterocyclic systems |
| Thiazole Ring | Core Scaffold | Participation in cycloaddition reactions, Ring-opening/rearrangement | Novel heterocyclic frameworks |
Precursor for Development of Chemical Probes for Biological Systems
Chemical probes are essential tools for elucidating the function of proteins and other biological macromolecules in their native environment. The development of potent and selective chemical probes is a critical step in target validation for drug discovery. Thiazole-containing compounds have shown significant promise in this area. lifechemicals.com
While direct evidence for this compound as a precursor for a specific chemical probe is emerging, its structural motifs are highly relevant. The bromo-thiazole core is a feature found in molecules designed to interact with specific biological targets. For instance, bromodomains, which are readers of epigenetic marks, have been targeted by inhibitors containing similar structural features. The bromine atom can serve as a point of interaction within a protein binding pocket or as a handle for further chemical modification to optimize binding affinity and selectivity.
The formamide moiety can also play a crucial role in molecular recognition, forming hydrogen bonds with amino acid residues in a protein's active site. By modifying the substituents on the thiazole ring and the formamide nitrogen, researchers can systematically tune the properties of the resulting molecules to develop highly specific chemical probes.
Integration into Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful strategy for the rapid synthesis and screening of large numbers of compounds to identify new drug leads and other functional molecules. The use of versatile building blocks is central to the success of this approach. This compound, with its multiple points of diversification, is an excellent candidate for inclusion in combinatorial libraries.
The bromine atom allows for the introduction of a wide array of substituents through parallel synthesis techniques. Similarly, the formamide group can be readily converted to an amine and then acylated, alkylated, or otherwise modified with a diverse set of reagents. This allows for the creation of large libraries of related compounds with systematic variations in their structure.
The synthesis of thiazole and oxazole-containing building blocks is crucial for the solid-phase synthesis of natural products and other peptide-derived molecules. capes.gov.br DNA-compatible synthesis methods are also being developed for creating 2-thiobenzazole scaffolds, a related heterocyclic system, for inclusion in DNA-encoded libraries (DELs), further highlighting the importance of such building blocks in modern drug discovery. rsc.org The incorporation of this compound into such libraries could lead to the discovery of novel bioactive compounds.
Potential in Ligand Design for Metal Coordination Chemistry
The thiazole ring, with its nitrogen and sulfur heteroatoms, is an excellent ligand for a variety of metal ions. The nitrogen atom acts as a hard base, while the sulfur atom is a soft base, allowing thiazoles to coordinate with a wide range of hard and soft metals. nih.gov This has led to intense interest in the use of thiazole-based ligands in coordination chemistry. nih.govresearchgate.net
This compound can act as a multidentate ligand, with the thiazole nitrogen, the formamide oxygen, and potentially the sulfur atom participating in metal coordination. The electronic properties of the thiazole ring, and thus its coordinating ability, can be tuned by the substituent at the 4-position. The bromine atom, being electron-withdrawing, can influence the electron density on the thiazole ring and affect the strength of the metal-ligand bond.
Metal complexes of thiazole derivatives have shown a range of interesting properties and applications, including catalytic activity and luminescence. nih.govorientjchem.org For example, zinc-thiazole complexes have been shown to exhibit enhanced emission properties, making them promising for applications in sensors. nih.gov The systematic study of the coordination chemistry of this compound with various transition metals could lead to the development of new catalysts, sensors, or materials with novel electronic and photophysical properties.
Table 2: Potential Coordination Modes of this compound
| Coordination Site(s) | Metal Ion Preference | Potential Applications of Resulting Complex |
| Thiazole Nitrogen | Transition metals (e.g., Cu, Zn, Co, Ni) | Catalysis, Luminescent materials, Sensors |
| Formamide Oxygen | Harder metal ions (e.g., Lanthanides) | Magnetic materials, Optical probes |
| Thiazole Sulfur | Softer metal ions (e.g., Ag, Au, Hg) | Antimicrobial agents, Nanomaterials |
| Bidentate (N, O) | Various transition metals | Stable chelate complexes for catalysis |
Exploration in Materials Science for Functional Molecules (e.g., optical materials)
The development of new organic materials with tailored optical and electronic properties is a major focus of materials science. Thiazole-containing compounds, particularly those with extended π-conjugated systems, have shown significant promise in this area. Thiazolo[5,4-d]thiazole (TTz) derivatives, for example, are being investigated for use in solid-state photonic and fluorescence-based optical devices due to their remarkable photophysical properties. nih.govrsc.org
The thiazole ring in this compound can serve as a core component in the design of new functional molecules. By using the bromine atom as a synthetic handle to attach other chromophores or electronically active groups, it is possible to create larger conjugated systems with interesting optical properties. The formamide group can also influence the solid-state packing of the molecules through hydrogen bonding, which can have a significant impact on their bulk optical and electronic properties.
Research into dipolar thiazole derivatives has shown their potential as second-order nonlinear optical (NLO) materials. youtube.com These materials can generate new electromagnetic field components with different frequencies, a property that is valuable for applications such as frequency doubling in lasers. youtube.com The push-pull nature of molecules with electron-donating and electron-withdrawing groups connected by a π-system is key to their NLO properties. youtube.com By strategically modifying this compound, it may be possible to create novel materials with significant NLO activity. Furthermore, thiazole and benzothiazole (B30560) derivatives have been studied for their third-order NLO properties, which are important for two-photon absorption processes. tandfonline.com
Future Research Directions and Unexplored Avenues for N 4 Bromo 2 Thiazolyl Methyl Formamide
Development of Novel and Sustainable Synthetic Methodologies
The classical Hantzsch thiazole (B1198619) synthesis, while effective, often involves harsh conditions and the use of environmentally challenging reagents. nih.gov Future research should prioritize the development of more sustainable and efficient synthetic routes to N-[(4-Bromo-2-thiazolyl)methyl]formamide and its analogues.
Key areas for exploration include:
Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times and improve yields for thiazole ring formation. figshare.com
Catalyst-Free Reactions: Investigating reaction conditions that eliminate the need for metal catalysts would align with the principles of green chemistry.
Multi-component Reactions (MCRs): Designing a one-pot synthesis where multiple starting materials react to form the target compound would improve atom economy and reduce waste.
Bio-based Solvents: Replacing traditional organic solvents with greener alternatives derived from renewable resources could significantly lower the environmental impact of the synthesis.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved energy efficiency. figshare.com | Optimization of microwave parameters (temperature, time, power). |
| Catalyst-Free Synthesis | Avoids toxic metal catalysts, simplifies purification. | Exploration of thermal or high-pressure conditions. |
| Multi-component Reactions | Increased efficiency, reduced waste, higher atom economy. | Design of novel MCRs to build the core structure in one step. |
| Use of Green Solvents | Lower environmental impact, improved safety profile. | Screening of bio-based solvents for optimal reactivity and solubility. |
Discovery of Unprecedented Reactivity Modes and Transformations
The structure of this compound offers several sites for chemical modification, suggesting a rich and unexplored reactivity landscape. Future studies should aim to leverage these sites to create diverse chemical libraries for biological screening.
Cross-Coupling Reactions: The bromine atom at the 4-position of the thiazole ring is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would allow for the introduction of a wide variety of substituents to probe structure-activity relationships.
Formamide (B127407) Group Derivatization: The formamide moiety can be hydrolyzed to the corresponding amine or subjected to dehydration to form an isocyanide. These transformations open up avenues to new classes of compounds with different physicochemical and biological properties.
C-H Activation: Direct functionalization of the C-H bond at the 5-position of the thiazole ring represents a modern and efficient approach to introduce further diversity, avoiding the need for pre-functionalized starting materials.
Advanced Computational Modeling for Precise Property Prediction and Drug Design (Preclinical)
In silico methods are indispensable tools in modern drug discovery for predicting molecular properties and guiding synthetic efforts. Applying these techniques to this compound can accelerate the identification of promising derivatives for preclinical evaluation.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate electronic properties, predict sites of reactivity, and understand reaction mechanisms, aiding in the design of novel synthetic transformations. rsc.org
Molecular Docking: This technique can predict the binding orientation of the compound and its derivatives within the active site of various biological targets (e.g., enzymes, receptors), helping to prioritize which compounds to synthesize. Docking studies have been successfully used to evaluate the potential of other heterocyclic compounds as inhibitors of targets like DNA gyrase. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features with biological activity, QSAR studies can guide the design of new analogues with enhanced potency and improved pharmacokinetic profiles.
| Computational Method | Application for this compound | Predicted Outcome |
| Density Functional Theory (DFT) | Calculation of electron density, bond energies, and reaction pathways. rsc.org | Identification of most reactive sites, prediction of reaction outcomes. |
| Molecular Docking | Simulation of binding to protein targets (e.g., kinases, proteases). mdpi.com | Prioritization of derivatives for synthesis, hypothesis of mechanism of action. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the compound in a biological environment. | Assessment of binding stability and conformational changes upon binding. |
| QSAR | Correlation of chemical structure with observed biological activity. | Design of new analogues with optimized activity and properties. |
Exploration of New Biological Target Classes and Mechanistic Insights (Preclinical)
The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, found in drugs with a wide range of activities. nih.gov A systematic preclinical evaluation of this compound against diverse biological targets is a critical next step.
Future research should involve:
Broad-Spectrum Screening: Testing the compound against large panels of kinases, proteases, G-protein coupled receptors (GPCRs), and ion channels to identify initial hits.
Target Deconvolution: For active compounds, employing techniques such as chemical proteomics and thermal shift assays to identify the specific protein target(s).
Mechanism of Action Studies: Once a target is identified, detailed biochemical and cell-based assays are needed to elucidate the precise mechanism by which the compound exerts its biological effect. For instance, thiazole-containing compounds have previously been investigated as potential DNA topoisomerase inhibitors. nih.gov
Integration with Automated Synthesis and Flow Chemistry Platforms
To rapidly generate a library of derivatives based on the this compound scaffold, the integration of modern automation and flow chemistry is essential. These technologies offer significant advantages over traditional batch synthesis. sci-hub.seuc.pt
Flow Chemistry: Performing reactions in a continuous flow system allows for precise control over reaction parameters, improved safety for hazardous reactions, and easier scalability. nih.govsci-hub.se The synthesis of thiazoles and other heterocycles has been successfully adapted to flow processes. nih.govuc.pt
Automated Synthesis Platforms: Robotic systems can perform multi-step reaction sequences, purifications, and analyses with minimal human intervention. chemrxiv.org This enables high-throughput synthesis, accelerating the exploration of structure-activity relationships. chemrxiv.orgnih.gov The modular nature of flow systems is particularly amenable to automation. uc.pt
The benefits of this approach include accelerated discovery cycles, enhanced reproducibility, and the ability to explore a much wider chemical space in a shorter amount of time. rsc.org
Development of Advanced Analytical Methods for Detection and Quantification in Complex Biological Matrices (non-human samples)
As promising lead compounds emerge from preclinical studies, robust analytical methods will be required to quantify their concentrations in non-human biological samples (e.g., plasma, tissue from rodents). This is fundamental for pharmacokinetic and pharmacodynamic (PK/PD) studies.
Future work should focus on:
LC-MS/MS Method Development: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for sensitive and selective quantification of small molecules in complex matrices. The development of a validated LC-MS/MS method for this compound would be a priority.
Method Validation: The developed analytical method must be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.
Metabolite Identification: In preclinical animal studies, identifying the major metabolites of the parent compound is crucial for understanding its disposition and potential for biotransformation.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for the preparation of N-[(4-Bromo-2-thiazolyl)methyl]formamide?
- Methodology : The synthesis of bromo-thiazolyl formamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-bromo-2-thiazolylmethanol with formamide derivatives under controlled conditions (e.g., using dimethylformamide (DMF) as a solvent and catalysts like p-toluenesulfonic acid) can yield the target compound. Reaction temperatures (60–80°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions .
- Key Considerations : Use protective groups (e.g., Boc for amines) to prevent undesired substitutions. Monitor reaction progress via thin-layer chromatography (TLC) .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions on the thiazole ring and formamide group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and detects isotopic patterns from bromine .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and identifies impurities (e.g., unreacted starting materials) .
Q. What are common synthetic impurities, and how can they be addressed?
- Impurities : Residual solvents (e.g., DMF), dehalogenation by-products, or incomplete formylation.
- Mitigation :
- Use column chromatography with silica gel and ethyl acetate/hexane gradients for purification .
- Optimize reaction stoichiometry (e.g., excess formamide to drive completion) .
Advanced Questions
Q. How does the bromo-thiazolyl moiety influence reactivity in cross-coupling reactions?
- Reactivity Insights : The bromine atom at the 4-position of the thiazole ring enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed cross-coupling with aryl boronic acids can introduce aromatic substituents, enhancing applications in drug discovery .
- Optimization : Use ligands like XPhos and bases such as K₂CO₃ in tetrahydrofuran (THF) at 80–100°C .
Q. What computational strategies predict the compound’s binding affinity with enzymatic targets?
- Methods :
- Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., kinases), leveraging the formamide group’s hydrogen-bonding capability .
- Density Functional Theory (DFT) : Calculates electron distribution in the thiazole ring to predict sites for electrophilic/nucleophilic attacks .
Q. How can structural modifications enhance efficacy in enzyme inhibition studies?
- Design Strategies :
- Introduce electron-withdrawing groups (e.g., nitro) at the thiazole 5-position to increase electrophilicity and binding to catalytic cysteine residues .
- Replace the formamide group with urea derivatives to improve solubility and bioavailability .
- Validation : Assay inhibitory activity against targets like COX-2 or EGFR using fluorescence polarization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
